molecular formula C11H16N2O3S B5118624 ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B5118624
M. Wt: 256.32 g/mol
InChI Key: KBZNTQHUXDMNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE is a compound that belongs to the thiazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of ethyl 2-aminothiazole-4-acetate with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, which can result in various biological effects .

Comparison with Similar Compounds

ETHYL 2-(2-BUTANAMIDO-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives such as ethyl 2-aminothiazole-4-acetate and ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. While these compounds share a common thiazole core, their unique substituents confer different biological activities and chemical properties. For example, ethyl 2-aminothiazole-4-acetate is known for its strong coordination ability and diverse coordination modes, making it useful in coordination chemistry .

Properties

IUPAC Name

ethyl 2-[2-(butanoylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-5-9(14)13-11-12-8(7-17-11)6-10(15)16-4-2/h7H,3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNTQHUXDMNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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